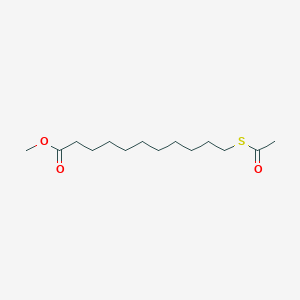
Methyl 11-(acetylsulfanyl)undecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 11-(acetylsulfanyl)undecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and an acetylsulfanyl group attached to an undecanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(acetylsulfanyl)undecanoate typically involves the esterification of 11-bromo undecanoic acid with methanol in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The resulting methyl 11-bromo undecanoate is then subjected to a nucleophilic substitution reaction with sodium thioacetate to introduce the acetylsulfanyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl 11-(acetylsulfanyl)undecanoate can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thioethers or amides.
科学研究应用
Methyl 11-(acetylsulfanyl)undecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized as a lubricant additive to enhance the performance of biolubricants by providing antiwear and extreme pressure properties
作用机制
The mechanism of action of Methyl 11-(acetylsulfanyl)undecanoate involves its interaction with biological targets through its functional groups. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active undecanoic acid, which may exert its effects through various biochemical pathways .
相似化合物的比较
Similar Compounds
Methyl undecanoate: Lacks the acetylsulfanyl group, making it less reactive in certain chemical reactions.
Methyl 10-undecenoate: Contains a double bond, which provides different reactivity and applications.
Methyl 11-bromo undecanoate: Precursor in the synthesis of Methyl 11-(acetylsulfanyl)undecanoate, with different reactivity due to the presence of a bromine atom
Uniqueness
This compound is unique due to the presence of both the ester and acetylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
90215-02-4 |
|---|---|
分子式 |
C14H26O3S |
分子量 |
274.42 g/mol |
IUPAC 名称 |
methyl 11-acetylsulfanylundecanoate |
InChI |
InChI=1S/C14H26O3S/c1-13(15)18-12-10-8-6-4-3-5-7-9-11-14(16)17-2/h3-12H2,1-2H3 |
InChI 键 |
OTYQUFSRSBBREN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)SCCCCCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



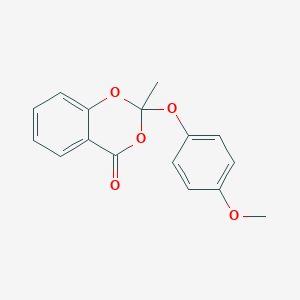
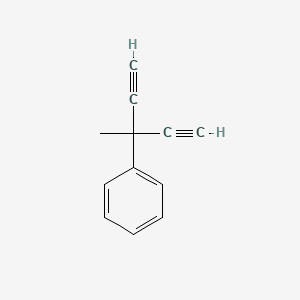
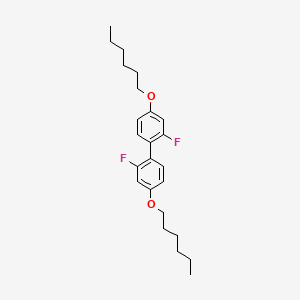
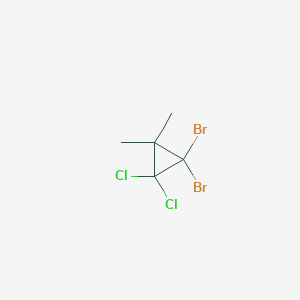

![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
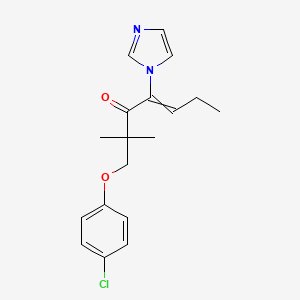
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
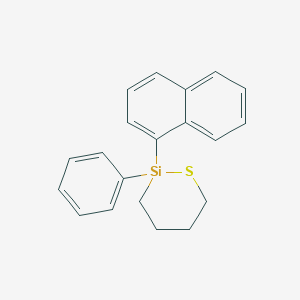
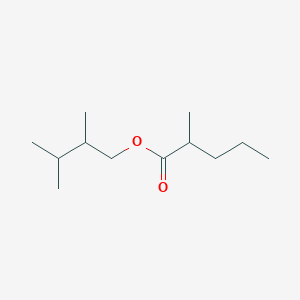
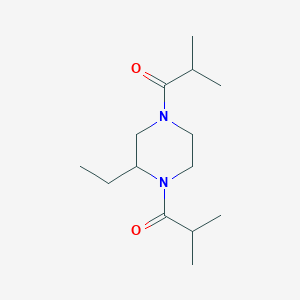
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
